REACTION_CXSMILES
|
O.[OH-].[Li+].Cl.[CH3:5][O:6][C:7](=[O:11])[CH2:8][CH2:9][NH2:10].Br[CH2:13][C:14]1[CH:19]=[C:18]([Cl:20])[CH:17]=[CH:16][C:15]=1[N+:21]([O-:23])=[O:22]>CN(C)C=O>[CH3:5][O:6][C:7](=[O:11])[CH2:8][CH2:9][NH:10][CH2:13][C:14]1[CH:19]=[C:18]([Cl:20])[CH:17]=[CH:16][C:15]=1[N+:21]([O-:23])=[O:22] |f:0.1.2,3.4|
|
Name
|
powder
|
Quantity
|
16.9 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
lithium hydroxide monohydrate
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
Cl.COC(CCN)=O
|
Name
|
|
Quantity
|
8.98 g
|
Type
|
reactant
|
Smiles
|
BrCC1=C(C=CC(=C1)Cl)[N+](=O)[O-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture stirred for a further 45 minutes
|
Duration
|
45 min
|
Type
|
STIRRING
|
Details
|
the reaction stirred at room temperature for 16 hours
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
ADDITION
|
Details
|
the filtrate diluted with ethyl acetate (150 ml)
|
Type
|
WASH
|
Details
|
washed with brine (3×150 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with 2N hydrochloric acid (2×75 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(CCNCC1=C(C=CC(=C1)Cl)[N+](=O)[O-])=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |